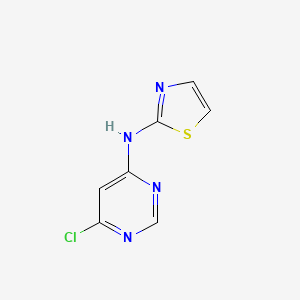
2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile is an organic compound that features a tetrahydropyran ring substituted with a hydroxyl group and a phenylacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile typically involves the reaction of tetrahydropyran derivatives with phenylacetonitrile under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of phenylacetonitrile to a tetrahydropyran derivative. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to ensure proper solubility and reaction kinetics.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes and their role in various biological processes .
Medicine
It can be used in the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the development of new materials with unique properties .
作用機序
The mechanism of action of 2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the phenylacetonitrile moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with an amine group instead of a nitrile group.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Contains a tetrahydropyran ring but with an aldehyde group and an ether linkage.
4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate: Features a tetrahydropyran ring with different substituents.
Uniqueness
2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile is unique due to the presence of both a hydroxyl group and a phenylacetonitrile moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C13H15NO2/c14-10-12(11-4-2-1-3-5-11)13(15)6-8-16-9-7-13/h1-5,12,15H,6-9H2 |
InChIキー |
LGZLTHRJVZDFRY-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C(C#N)C2=CC=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-N-(3-bromophenyl)pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8564180.png)


![3-Phenylnaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B8564208.png)


![1-(Pyrazolo[1,5-a]pyridin-5-yl)ethanamine](/img/structure/B8564225.png)



![3-(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamino)-phenol](/img/structure/B8564254.png)


